What is the chemical structure of ethyl hippurate?
What is the chemical structure of ethyl hippurate?
An In-depth Technical Guide to the Chemical Structure of Ethyl Hippurate
Abstract
Ethyl hippurate, the ethyl ester of N-benzoyl glycine, is a molecule of significant interest in biochemical and pharmaceutical research. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization. We will delve into the causality behind experimental choices for its synthesis and validation, offering field-proven insights for researchers, scientists, and drug development professionals. This document serves as a self-validating system, with protocols and data grounded in authoritative references.
Introduction: The Molecular Identity of Ethyl Hippurate
Ethyl hippurate is an organic compound derived from hippuric acid, which is the N-benzoyl derivative of the amino acid glycine.[1][2] Hippuric acid itself is a notable metabolite found in the urine of herbivores and is formed in the liver through the conjugation of benzoic acid with glycine.[1][2] The esterification of hippuric acid's carboxylic acid group with ethanol yields ethyl hippurate.
This compound and its derivatives are more than mere chemical curiosities. They serve as crucial tools in several scientific domains:
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Enzyme Kinetics: Ethyl hippurate is a well-known substrate for various enzymes, including proteases like papain and hydrolases, making it valuable for studying enzyme mechanisms and inhibition.[3]
-
Bacteriology: The hydrolysis of hippurate is a key biochemical test used to identify specific bacterial species, such as Campylobacter jejuni and Group B streptococci, which produce the enzyme hippuricase (hippurate hydrolase).[4][5][6]
-
Synthetic Chemistry: As a derivative of an unnatural amino acid, it serves as a versatile building block in the synthesis of more complex molecules, including peptides and other pharmacologically active compounds.[7][8]
This guide will deconstruct the molecule, from its fundamental structure to its practical synthesis and characterization.
Molecular Structure and Physicochemical Properties
The structure of ethyl hippurate is defined by three key functional components: a central amide linkage, a terminal ethyl ester, and an aromatic benzoyl group.
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Synonyms: Ethyl N-benzoylglycinate, N-Benzoylglycine ethyl ester, Hippuric acid ethyl ester[8][10][11]
Structural Representation
The molecule consists of a glycine backbone where the amine group is acylated by a benzoyl group, and the carboxylic acid is esterified with an ethyl group.
Caption: 2D Chemical Structure of Ethyl Hippurate.
Physicochemical Data
The physical properties of ethyl hippurate are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 58-62 °C | [7][10] |
| Molecular Weight | 207.23 g/mol | [8][9] |
| SMILES | CCOC(=O)CNC(=O)C1=CC=CC=C1 | [10][13] |
| InChIKey | PTXRQIPIELXJFH-UHFFFAOYSA-N | [9][10] |
| Storage | Refrigerated (0-10°C), under inert gas | [7] |
Synthesis of Ethyl Hippurate: A Modern Approach
While classical methods for preparing hippuric acid derivatives, such as the Schotten-Baumann reaction, involve using reactive benzoyl chlorides, these can be cumbersome and require handling noxious reagents.[14] A more efficient, high-yield, one-pot procedure has been developed that utilizes readily available starting materials.[14][15]
The rationale behind this modern approach is to couple a substituted benzoic acid with ethyl glycinate hydrochloride. The key is the choice of an activating agent. Carbonyldiimidazole (CDI) is an excellent choice because it reacts quickly with the carboxylic acid to form a highly reactive acylimidazole intermediate. A significant advantage of using CDI is that it generates two equivalents of imidazole in situ, which acts as a base to neutralize the hydrochloride salt of the ethyl glycinate, thus streamlining the process into a single pot.[14]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methods for the rapid synthesis of hippuric acid ester derivatives.[14]
Materials:
-
Benzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Ethyl glycinate hydrochloride
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Benzoic Acid: Dissolve benzoic acid (1.0 eq) in anhydrous THF. Add solid CDI (1.05 eq) in portions at room temperature. Stir the mixture for 1 hour. Evolution of CO₂ gas will be observed as the reactive acylimidazole intermediate is formed.
-
Coupling Reaction: Add ethyl glycinate hydrochloride (1.0 eq) to the reaction mixture. Stir at room temperature for 12-18 hours. The in-situ generated imidazole acts as the necessary base.
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Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate.
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Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. The aqueous washes remove unreacted starting materials and imidazole byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Final Purification: If necessary, purify the crude ethyl hippurate by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or column chromatography to obtain a pure crystalline solid.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for Ethyl Hippurate.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized ethyl hippurate is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.[16] Spectral data is available from public databases like PubChem and SpectraBase.[9][17]
-
¹H NMR: The proton NMR spectrum will show characteristic signals:
-
A triplet corresponding to the methyl (-CH₃) protons of the ethyl group.
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A quartet for the methylene (-CH₂) protons of the ethyl group, coupled to the methyl protons.
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A doublet for the alpha-carbon protons (-CH₂-) of the glycine moiety, coupled to the amide proton.
-
A broad signal for the amide proton (-NH-).
-
Multiplets in the aromatic region corresponding to the five protons of the phenyl ring.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number and type of carbon atoms:[17]
-
Signals for the two carbons of the ethyl group.
-
A signal for the alpha-carbon of the glycine moiety.
-
Two distinct carbonyl carbon signals (one for the amide, one for the ester).
-
Signals for the carbons of the phenyl ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.[9]
-
N-H Stretch: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
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C=O Stretches: Two strong absorption bands are expected in the carbonyl region (1600-1800 cm⁻¹). The amide C=O stretch typically appears around 1650 cm⁻¹, while the ester C=O stretch appears at a higher frequency, around 1740 cm⁻¹.
-
C-O Stretch: A signal corresponding to the ester C-O bond will be present around 1200 cm⁻¹.
-
Aromatic C-H Bending: Peaks in the fingerprint region (below 1500 cm⁻¹) confirm the presence of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[9][13]
-
Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of ethyl hippurate (m/z = 207.23).
-
Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and cleavage at the amide bond, resulting in characteristic fragment ions that further validate the structure.
Applications in Research and Drug Development
The utility of ethyl hippurate extends from fundamental biochemistry to applied pharmaceutical science.
-
Biomarker and Metabolite Studies: Hippuric acid is a significant endogenous metabolite, and its levels can indicate exposure to certain compounds like toluene or reflect the status of gut microbiota.[1] Studying the synthesis and hydrolysis of its esters, like ethyl hippurate, provides insight into metabolic pathways and enzyme function.
-
Enzyme Characterization: The hydrolysis of the amide bond in ethyl hippurate by enzymes like hippurate hydrolase is a cornerstone of microbial identification.[4][5] The reaction, which yields benzoate and glycine, can be monitored to determine enzyme activity.[6] This principle is applied in clinical microbiology to differentiate important pathogens.
-
Drug Discovery: As a modified amino acid, ethyl hippurate is a valuable starting material for synthesizing peptidomimetics and other small molecules.[7] The hippuric acid scaffold can be elaborated to design enzyme inhibitors or other biologically active agents.
Conclusion
Ethyl hippurate is a well-defined chemical entity whose structure has been confirmed through extensive spectroscopic analysis. Its synthesis has been optimized for efficiency and yield, making it an accessible tool for the scientific community. For researchers in biochemistry, microbiology, and drug development, a thorough understanding of its chemical structure, properties, and reactivity is essential for its effective application in elucidating biological mechanisms and developing new therapeutic agents.
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